3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile

Hydrogenation Etheramine synthesis Process impurity control

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile (CAS 10143-54-1), also referred to as diethylene glycol mono-2-cyanoethyl ether or 1-cyano-3,6-dioxa-8-octanol, is a C7H13NO3 heterobifunctional nitrile-ether-alcohol with a molecular weight of 159.18 g/mol. It belongs to the class of cyanoethylated glycol monoethers—compounds produced by base-catalyzed Michael addition of acrylonitrile to diethylene glycol.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 10143-54-1
Cat. No. B157162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile
CAS10143-54-1
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC(COCCOCCO)C#N
InChIInChI=1S/C7H13NO3/c8-2-1-4-10-6-7-11-5-3-9/h9H,1,3-7H2
InChIKeySMPHEDZQJBZERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile (CAS 10143-54-1): Procurement-Relevant Identity, Class, and Key Physicochemical Profile


3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile (CAS 10143-54-1), also referred to as diethylene glycol mono-2-cyanoethyl ether or 1-cyano-3,6-dioxa-8-octanol, is a C7H13NO3 heterobifunctional nitrile-ether-alcohol with a molecular weight of 159.18 g/mol [1]. It belongs to the class of cyanoethylated glycol monoethers—compounds produced by base-catalyzed Michael addition of acrylonitrile to diethylene glycol [2]. The molecule carries one terminal nitrile group, a diethylene glycol spacer comprising two ether oxygen atoms, and one terminal primary hydroxyl group. Its computed XlogP of -1.1 and topological polar surface area of 62.5 Ų reflect substantial hydrophilic character relative to its bis-cyanoethyl analogs . Commercially, it is typically supplied at ≥95% purity with recommended storage at 2–8 °C under sealed, dry conditions .

Heterobifunctional (OH / CN) architecture for chemoselective synthesis

Purified mono-cyanoethyl feedstock for hydrogenation to specialty amines

High hydrophilicity supports aqueous-phase bioconjugation and PEG linker design

Distillation-friendly boiling point simplifies large-scale purification

Why 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile Cannot Be Interchanged with Its Bis-Cyanoethyl or Shorter-Chain Analogs in Synthesis and Procurement


Cyanoethylated glycol derivatives span a continuum from mono- to bis-functionalized architectures with one to three ethylene oxide repeat units. Substituting 3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile with a bis-nitrile analog (e.g., diethylene glycol bis(2-cyanoethyl) ether, CAS 22397-31-5) introduces a second reactive nitrile terminus, which fundamentally alters the hydrogenation product distribution and promotes catalyst-deactivating coupling side reactions [1]. Conversely, the shorter ethylene glycol mono-cyanoethyl ether (CAS 24298-26-8) lacks the diethylene glycol spacer that confers the balanced amphiphilicity required for aqueous-processable resin treatments [2]. These structural divergences produce quantifiable differences in boiling point, hydrophilicity, downstream product yield, and impurity burden that translate directly into procurement and process-economic decisions—generic substitution without these data leads to suboptimal yield, increased purification costs, or outright process failure [3].

Bis-nitrile analog

Second nitrile terminus alters hydrogenation product distribution and may accelerate catalyst deactivation; product profile shifts away from specialty mono‑amine.

Shorter-chain ether

Mono-cyanoethyl derivative without diethylene glycol spacer reduces hydrophilicity and changes boiling point; formulation and process-transfer risks increase.

Mixed cyanoethylation feed

Unpurified mono‑/bis‑mixture introduces unreactive impurities that lower yield and raise purification burden; procurement of a defined single‑component grade is preferred.

Quantitative Differentiation Evidence for 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile vs. Closest Analogs


Hydrogenation Impurity Profile: Purified Mono-Cyanoethyl Derivative vs. Mixed Cyanoethylation Product

When 3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile is employed as a purified, single-component feedstock for catalytic hydrogenation to diethylene glycol mono-3-aminopropyl ether, coupling-related high-boiling impurities are reduced to below 3% from approximately 15% in the conventional mixed-nitrile process, and raw material decomposition impurities decrease from about 10% to less than 1.5% [1]. The optimized process achieves a product GC purity exceeding 98.7% with an isolated separation yield of 92.3% [1]. In contrast, the prior art USP2853510 process—which hydrogenates an unpurified mixture of mono- and bis-cyanoethylated diethylene glycol directly—reports a combined yield of only 59% for both mono-amine and bis-amine products, with extensive reaction impurities [1].

Hydrogenation impurity profile
Head-to-head
Coupling impurities <3% vs. ~15%; decomposition <1.5% vs. ~10%; isolated yield 92.3% vs. 59%
Procurement of purified mono‑cyanoethyl compound eliminates difficult intermediate separations and reduces downstream purification cost.
Patent-derived data; validate under own hydrogenation conditions.
Hydrogenation Etheramine synthesis Process impurity control

Octanol-Water Partition Coefficient (logP): Mono-Cyanoethyl vs. Bis-Cyanoethyl Diethylene Glycol Derivative

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile exhibits a computed XlogP of -1.1, placing it firmly in the hydrophilic domain . Its direct bis-cyanoethyl analog—3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile (CAS 22397-31-5)—has a computed LogP of +0.86 [1]. The difference of approximately 1.96 log units corresponds to a roughly 90-fold greater preference for the aqueous phase over octanol for the mono-nitrile derivative under equilibrium partitioning conditions.

Octanol-water partition (logP)
Cross‑study comparable
ΔlogP ≈ 1.96 (~90‑fold more hydrophilic than bis‑analog)
Informs aqueous-solubility advantage for bioconjugation and PEG‑linker steps.
Computed values; experimental verification recommended.
Hydrophilicity Drug delivery PEG linker design

Boiling Point and Distillation Processability: Mono- vs. Bis-Cyanoethyl Diethylene Glycol Derivatives

The normal boiling point of 3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile is reported as 314.2 °C at 760 mmHg (density 1.077 g/cm³) , while diethylene glycol bis(2-cyanoethyl) ether (CAS 22397-31-5) boils at 392.4 °C at 760 mmHg (density 1.064 g/cm³) [1]. This 78.2 °C boiling point elevation in the bis-nitrile arises from its higher molecular weight (212.25 vs. 159.18 g/mol) and increased polarity from the second nitrile group. The mono-nitrile's substantially lower boiling point translates into less energy-intensive vacuum distillation and reduced thermal exposure during purification.

Boiling point & distillation
Cross‑study comparable
BP 314.2 °C vs. 392.4 °C (Δ78.2 °C lower)
Lower boiling point reduces vacuum distillation energy and thermal stress on the nitrile group.
At 760 mmHg; process safety review for scale‑up is necessary.
Distillation purification Thermal stability Process engineering

Hydrogen Bond Donor Count: Enabling Stepwise Chemoselective Functionalization Not Possible with Dinitrile Analogs

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile possesses one hydrogen bond donor (the terminal –OH) and four hydrogen bond acceptors (two ether oxygens, one nitrile nitrogen, one hydroxyl oxygen) . The corresponding bis-nitrile analog (CAS 22397-31-5) has zero hydrogen bond donors and five hydrogen bond acceptors [1]. This structural distinction is foundational: the hydroxyl group of the mono-nitrile can be selectively functionalized (e.g., esterified, tosylated, or converted to a leaving group for nucleophilic displacement) without affecting the nitrile, enabling sequential, chemoselective derivatization without protection/deprotection steps.

H‑bond donor count
Class‑level inference
HBD = 1 (free –OH) vs. HBD = 0 for bis‑nitrile analog
Heterobifunctional architecture enables sequential derivatization without protecting‑group steps.
Derived from SMILES; confirm identity and purity by in‑house QC.
Chemoselective synthesis Heterobifunctional linker Protecting-group-free strategy

Downstream Product Specificity: Mono-Aminopropyl Ether vs. Diaminopropyl Ether (DAPDEG) and Catalyst Longevity Implications

Hydrogenation of 3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile cleanly yields diethylene glycol mono-3-aminopropyl ether—a single well-defined product suitable as a pharmaceutical intermediate, resin modifier, and surfactant precursor [1]. In contrast, hydrogenation of the bis-cyanoethyl analog yields diaminopropyldiethyleneglycol (DAPDEG), a diamine used primarily as an epoxy curing agent [2]. Critically, the bis-nitrile hydrogenation suffers from rapid catalyst deactivation: selectivity to DAPDEG drops from 52% in the first catalyst use to 31% by the fourth use under standard conditions (Raney Co, 800 psig, 120 °C), and catalyst loading must exceed 3 wt% to maintain conversion [2]. The mono-nitrile process operates at lower severity (60–125 °C, 1.5–3.5 MPa) with sustained performance [1].

Downstream product specificity
Cross‑study comparable
Mono‑amine selectivity ~92% (stable) vs. bis‑amine selectivity 52% → 31% with catalyst reuse
Defines whether the end product is a specialty amine or a commodity epoxy curative, impacting supply‑chain qualification.
Conditions differ; direct catalyst comparison requires standardized testing.
Etheramine Catalyst deactivation Epoxy curing agent

Evidence-Backed Application Scenarios for 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile Procurement


Selective Synthesis of Diethylene Glycol Mono-3-Aminopropyl Ether for Pharmaceutical Intermediates and High-Value Fine Chemicals

When the target is a single-component mono-aminopropyl ether—required for pharmaceutical building blocks, functionalized PEG linkers, or water-washable resin modifiers—procurement of purified 3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile is the direct, high-yield route. The patent-demonstrated 92.3% yield with >98.7% GC purity [1] eliminates the need for post-hydrogenation separation of mono- and bis-amine products, a challenge that plagues the mixed-cyanoethylation approach where combined yields reach only 59% [1]. The hydroxyl group remains available for further derivatization (e.g., esterification, mesylation, or coupling to carboxylate-containing drug payloads) without protecting-group manipulation .

Aqueous-Phase Bioconjugation and PEG-Linker Construction Requiring High Hydrophilicity

With an XlogP of -1.1—approximately 90-fold more hydrophilic than its bis-cyanoethyl analog (LogP 0.86) —this compound is the preferred starting material when the linker must maintain high aqueous solubility during bioconjugation. The diethylene glycol spacer (two ether oxygens) provides greater conformational flexibility and hydrophilicity compared to the shorter ethylene glycol mono-cyanoethyl ether (MW 115.13, single ether oxygen) [2], positioning the target as the optimal balance between spacer length and polar character for PROTAC linker and drug delivery applications.

Energy-Efficient Distillation and Large-Scale Process Purification

For kilo-lab to pilot-scale procurement, the 78.2 °C lower normal boiling point relative to diethylene glycol bis(2-cyanoethyl) ether (314.2 °C vs. 392.4 °C at 760 mmHg) reduces vacuum distillation energy requirements and limits thermal exposure of the nitrile moiety. This is operationally significant because thermal decomposition of cyanoethyl ethers generates toxic NOx and HCN fumes . The lower boiling point also widens the operating window for short-path and wiped-film evaporation techniques commonly used in fine chemical purification.

Stepwise Heterobifunctional Derivatization Without Protecting-Group Chemistry

When the synthetic route requires sequential derivatization of two distinct termini (e.g., nitrile reduction to amine followed by hydroxyl conjugation), the heterobifunctional architecture of this compound—one –OH and one –CN—provides inherent chemoselectivity . In contrast, the bis-nitrile analog requires statistical or protection-based strategies to differentiate the two equivalent nitrile groups, adding synthetic steps and reducing overall yield. Procurement of the mono-cyanoethyl compound thus directly eliminates one synthetic operation per functionalization sequence.

Application
Selection Property
Validation Focus
Pharmaceutical building block synthesis
Purified mono‑cyanoethyl feedstock
Hydrogenation impurity profile and product purity
Aqueous‑phase bioconjugation & PEG linker
High hydrophilicity (low logP)
Aqueous solubility and conjugation compatibility
Energy‑efficient process purification
Favorable boiling point profile
Distillation safety and thermal exposure limits
Stepwise chemoselective derivatization
Orthogonal OH / CN without protecting groups
Sequential functionalization yield and purity
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